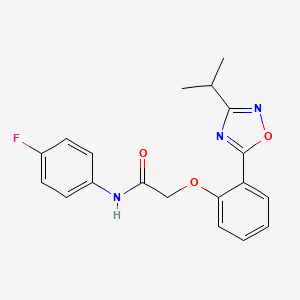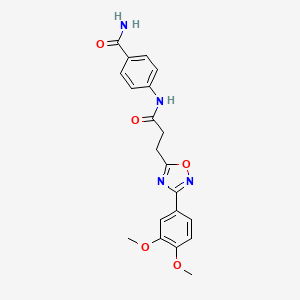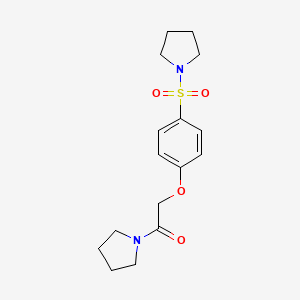
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as PPSPE and is known for its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in the regulation of insulin signaling, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
PPSPE acts as a competitive inhibitor of 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to an increase in insulin signaling and glucose uptake in cells, making it a potential treatment for insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, PPSPE has also been shown to modulate other signaling pathways in cells. Studies have demonstrated that PPSPE can inhibit the activity of the JAK/STAT signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. This suggests that PPSPE may have potential applications in the treatment of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PPSPE as a research tool is its specificity for 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, allowing for the selective inhibition of this enzyme without affecting other phosphatases. However, the use of PPSPE in in vivo experiments may be limited by its poor bioavailability and rapid metabolism, which can reduce its effectiveness in vivo.
Orientations Futures
There are several areas of future research that could be explored with regards to PPSPE. One potential direction is the development of novel formulations or delivery methods that could improve the bioavailability of PPSPE in vivo. Additionally, further studies could investigate the potential applications of PPSPE in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, the development of more potent and selective 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitors could lead to the discovery of new therapeutic targets and treatments for metabolic disorders.
Méthodes De Synthèse
PPSPE can be synthesized using a variety of methods, including the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 1-(pyrrolidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain a high yield of pure PPSPE.
Applications De Recherche Scientifique
PPSPE has been extensively studied in the context of its potential therapeutic applications. In addition to its activity as a 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitor, PPSPE has also been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have demonstrated that PPSPE can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of novel cancer therapies.
Propriétés
IUPAC Name |
1-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-9-1-2-10-17)13-22-14-5-7-15(8-6-14)23(20,21)18-11-3-4-12-18/h5-8H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOXRIKWSSFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidine-1-sulfonyl)-phenoxy]-1-pyrrolidin-1-yl-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


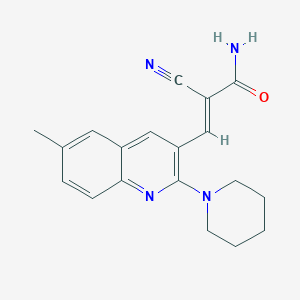

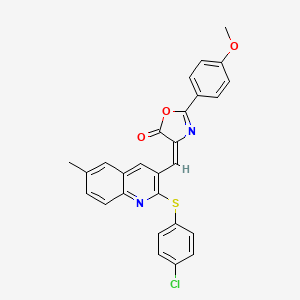
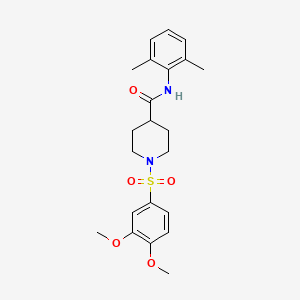
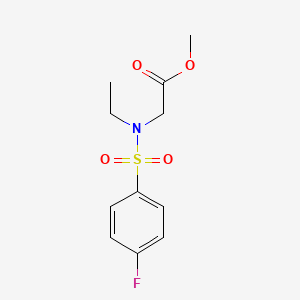
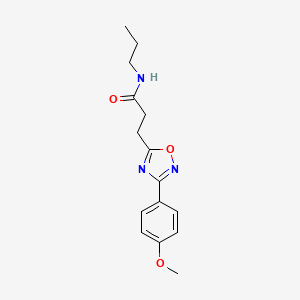


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)
